molecular formula C15H27NO3Si B11836741 N-(2-(Triethoxysilyl)propyl)aniline CAS No. 53813-19-7

N-(2-(Triethoxysilyl)propyl)aniline

Cat. No.: B11836741
CAS No.: 53813-19-7
M. Wt: 297.46 g/mol
InChI Key: OPKNZTJSKOKOEX-UHFFFAOYSA-N
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Description

N-(2-(Triethoxysilyl)propyl)aniline: is an organosilicon compound with the chemical formula C15H27NO3Si . It is a derivative of aniline, where the aniline nitrogen is bonded to a propyl group that is further substituted with a triethoxysilyl group. This compound is known for its applications in various fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(Triethoxysilyl)propyl)aniline typically involves the reaction of aniline with a triethoxysilylpropyl halide under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The general reaction scheme can be represented as follows:

C6H5NH2+(EtO)3Si(CH2)3XC6H5NH(CH2)3Si(OEt)3+HX\text{C6H5NH2} + \text{(EtO)3Si(CH2)3X} \rightarrow \text{C6H5NH(CH2)3Si(OEt)3} + \text{HX} C6H5NH2+(EtO)3Si(CH2)3X→C6H5NH(CH2)3Si(OEt)3+HX

where X is a halide group (e.g., Cl, Br).

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and reactant concentrations, are optimized to maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: N-(2-(Triethoxysilyl)propyl)aniline can undergo various chemical reactions, including:

    Hydrolysis: The triethoxysilyl group can be hydrolyzed in the presence of water, leading to the formation of silanol groups.

    Condensation: The silanol groups formed from hydrolysis can further condense to form siloxane bonds, which are essential in the formation of silane coupling agents.

    Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Hydrolysis: Water or aqueous acidic/basic solutions.

    Condensation: Catalysts such as acids or bases to promote siloxane bond formation.

    Substitution: Electrophiles like nitric acid, sulfuric acid, or halogens.

Major Products:

    Hydrolysis and Condensation: Formation of siloxane networks.

    Substitution: Various substituted aniline derivatives depending on the electrophile used.

Scientific Research Applications

N-(2-(Triethoxysilyl)propyl)aniline has a wide range of applications in scientific research, including:

    Chemistry: Used as a silane coupling agent to enhance the adhesion between organic and inorganic materials. It is also employed in the synthesis of hybrid materials and surface modification of nanoparticles.

    Biology: Utilized in the functionalization of biomolecules and surfaces for biosensing applications.

    Medicine: Investigated for its potential in drug delivery systems and as a component in biomedical devices.

    Industry: Applied in the production of coatings, adhesives, and sealants to improve their mechanical and chemical properties.

Mechanism of Action

The mechanism of action of N-(2-(Triethoxysilyl)propyl)aniline primarily involves its ability to form strong covalent bonds with both organic and inorganic substrates. The triethoxysilyl group undergoes hydrolysis to form silanol groups, which can then condense to form siloxane bonds. This property makes it an effective coupling agent, enhancing the compatibility and adhesion between different materials.

Comparison with Similar Compounds

    N-(3-(Trimethoxysilyl)propyl)aniline: Similar structure but with methoxy groups instead of ethoxy groups.

    N-(2-(Trimethoxysilyl)ethyl)aniline: Shorter alkyl chain compared to N-(2-(Triethoxysilyl)propyl)aniline.

    N-(3-(Triethoxysilyl)propyl)ethylenediamine: Contains an additional amine group.

Uniqueness: this compound is unique due to its specific combination of the triethoxysilyl group and the aniline moiety, which imparts distinct chemical reactivity and versatility in various applications. The presence of the triethoxysilyl group allows for efficient hydrolysis and condensation reactions, making it a valuable compound in the synthesis of hybrid materials and surface modifications.

Properties

CAS No.

53813-19-7

Molecular Formula

C15H27NO3Si

Molecular Weight

297.46 g/mol

IUPAC Name

N-(2-triethoxysilylpropyl)aniline

InChI

InChI=1S/C15H27NO3Si/c1-5-17-20(18-6-2,19-7-3)14(4)13-16-15-11-9-8-10-12-15/h8-12,14,16H,5-7,13H2,1-4H3

InChI Key

OPKNZTJSKOKOEX-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](C(C)CNC1=CC=CC=C1)(OCC)OCC

Origin of Product

United States

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